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Compound of Interest

Compound Name: N-heptyl-2-phenoxyacetamide

Cat. No.: B377426

Get Quote

Executive Summary & Compound Profile
N-heptyl-2-phenoxyacetamide is a lipophilic small molecule belonging to the

phenoxyacetamide class.[1][2] Derivatives of this scaffold exhibit significant biological activities,

including anticonvulsant (sodium channel modulation), analgesic (COX/FAAH inhibition), and

monoamine oxidase (MAO) inhibitory properties.

The presence of the N-heptyl chain significantly increases the lipophilicity (LogP > 4.0)

compared to lower alkyl analogs, classifying this compound as BCS Class II (Low Solubility,

High Permeability). Successful in vivo evaluation requires a formulation strategy that

overcomes poor aqueous solubility to ensure consistent bioavailability.[2][3]
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Property Value
Implication for
Formulation

Molecular Formula C₁₅H₂₃NO₂

Molecular Weight ~249.35 g/mol
Small molecule, good

membrane permeability.[1][2]

LogP (Octanol/Water) ~4.5 – 6.0
Highly lipophilic; practically

insoluble in water.[2]

Water Solubility < 1 µg/mL
Requires co-solvents,

surfactants, or lipid vehicles.

pKa Non-ionizable (Amide)

pH adjustment (acid/base) will

not significantly improve

solubility.[2]

Formulation Strategy
Due to the neutral amide functionality and high lipophilicity, salt formation is not a viable

strategy. The formulation must rely on cosolvency (for parenteral routes) or wetting/suspension

(for oral routes).

Decision Tree: Vehicle Selection
The following Graphviz diagram outlines the logic for selecting the appropriate vehicle based

on the administration route.
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Caption: Logic flow for selecting the optimal vehicle based on administration route and

solubility constraints.

Detailed Experimental Protocols
Protocol A: Preparation of Solution for IP/IV
Administration
Target Concentration: 1 – 5 mg/mL Vehicle: 10% DMSO / 40% PEG 400 / 50% Saline

Mechanism: DMSO acts as the primary solvent to break crystal lattice energy; PEG 400 acts as

a cosolvent to maintain solubility upon dilution; Saline provides isotonicity.[2]

Steps:

Weighing: Accurately weigh 10 mg of N-heptyl-2-phenoxyacetamide into a sterile glass

vial.

Primary Solubilization: Add 0.2 mL (200 µL) of 100% DMSO (molecular biology grade).

Vortex vigorously for 1-2 minutes until the solid is completely dissolved. Note: Sonication (30

sec) may be used if dissolution is slow.

Cosolvent Addition: Add 0.8 mL (800 µL) of PEG 400. Vortex to mix. The solution should

remain clear.

Aqueous Phase Addition:Slowly add 1.0 mL of sterile 0.9% Saline dropwise while vortexing.

Critical Checkpoint: Observe for cloudiness (precipitation).[2] If a precipitate forms, the

compound concentration is too high for this vehicle. Reduce target concentration to 2

mg/mL or increase PEG 400 ratio to 60%.

Filtration: Filter the solution through a 0.22 µm PTFE or Nylon syringe filter (Do not use

cellulose acetate as DMSO may degrade it) into a sterile dosing vial.

Storage: Use fresh (within 4 hours).
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Protocol B: Preparation of Suspension for Oral (PO)
Administration
Target Concentration: 10 – 100 mg/mL Vehicle: 1% Methylcellulose (MC) (400 cP) + 0.5%

Tween 80 in Water

Mechanism: Tween 80 acts as a wetting agent to lower surface tension of the hydrophobic

powder; Methylcellulose increases viscosity to prevent sedimentation.

Steps:

Vehicle Preparation:

Heat 50 mL of distilled water to ~80°C.

Disperse 0.5 g Methylcellulose powder into the hot water with stirring.[2]

Add 250 µL Tween 80.[2]

Add remaining 50 mL of cold water to solubilize the MC. Stir overnight at 4°C to obtain a

clear viscous solution.

Compound Preparation: Weigh the required amount of N-heptyl-2-phenoxyacetamide (e.g.,

100 mg for a 10 mg/mL batch).

Levigation: Place the compound in a mortar. Add a small volume (approx. 200 µL) of the

Vehicle or pure Tween 80. Grind with a pestle to form a smooth, lump-free paste.[2]

Dilution: Gradually add the remaining Vehicle (up to 10 mL total volume) while triturating

(grinding) continuously to ensure a homogeneous suspension.

Homogenization: Transfer to a vial and vortex or sonicate for 5 minutes before dosing.

Dosing: Shake the vial immediately before drawing into the oral gavage syringe to ensure

dose uniformity.

In Vivo Study Design: Dose Escalation & Endpoints
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Given the pharmacological profile of phenoxyacetamides, the following study design is

recommended for initial phenotyping.

Dose Selection Rationale
Phenoxyacetamide derivatives typically show efficacy in the 10 – 100 mg/kg range (IP/PO).

Low Dose (10 mg/kg): To assess high-potency targets (e.g., specific enzyme inhibition).[1][2]

High Dose (100 mg/kg): To assess broad-spectrum activity (e.g., anticonvulsant protection)

and toxicology limits.[1][2]

Recommended Workflow (Anticonvulsant/Analgesic
Screening)

Parameter Specification Notes

Species
Mice (C57BL/6 or Swiss

Albino)
Male, 20-25g

Route Intraperitoneal (IP)

Preferred for initial screening

to bypass first-pass

metabolism.[1][2]

Volume 10 mL/kg
Standard volume (e.g., 0.2 mL

for a 20g mouse).[2]

Time Points 30, 60, 120 min post-dose

Peak effect for lipophilic

amides is typically 30-60 min.

[2]

Controls

Vehicle Only

(Negative)Valproic Acid (200

mg/kg) or Indomethacin (10

mg/kg)

Positive control depends on

the specific model (Seizure vs.

Pain).

Biological Pathway Context
The Graphviz diagram below illustrates the potential signaling pathways modulated by

phenoxyacetamides, guiding the selection of in vivo endpoints.
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Caption: Potential pharmacological targets and downstream in vivo outcomes for

phenoxyacetamide derivatives.

Quality Control & Troubleshooting
Stability Assessment
Lipophilic amides are generally stable to hydrolysis at neutral pH but may precipitate over time

in aqueous co-solvent mixtures.[2]

Test: Leave the formulated solution (Protocol A) at room temperature for 4 hours.

Pass: Solution remains clear.

Fail: Crystals or turbidity visible.[2] Action: Use immediately after preparation or switch to

Protocol B (Suspension).

Toxicity Signs (Limit Test)
Observe animals for sedation or motor impairment (Rotarod test) before efficacy testing.

Phenoxyacetamides can have sedative side effects at high doses (>100 mg/kg) due to CNS
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depression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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